isopropyl 2-nitrobenzoate
Description
Isopropyl 2-nitrobenzoate (C${10}$H${11}$NO$4$) is a benzoic acid derivative where the carboxylic acid group is esterified with an isopropyl alcohol moiety, and a nitro (-NO$2$) substituent is present at the ortho (2nd) position of the aromatic ring. This compound is a white to grey solid with a molecular weight of 209.20 g/mol (calculated) and is synthesized via esterification of 2-nitrobenzoic acid with isopropyl alcohol under acidic or coupling agent conditions . Its applications span agrochemical intermediates, particularly in pesticide formulations, where nitroaromatic esters are valued for their electrophilic reactivity and stability .
Properties
IUPAC Name |
propan-2-yl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFULNKZPHNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307360 | |
| Record name | 1-Methylethyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-80-8 | |
| Record name | 1-Methylethyl 2-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydrolysis Reactions
Isopropyl 2-nitrobenzoate undergoes hydrolysis under both acidic and basic conditions:
Acidic Hydrolysis
In the presence of concentrated sulfuric acid and heat, the ester group is cleaved to yield 2-nitrobenzoic acid and isopropanol . This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
Example Conditions :
-
Catalyst : H₂SO₄
-
Solvent : Acetic acid/water mixture
-
Temperature : Reflux (100–120°C)
Basic Hydrolysis (Saponification)
Treatment with aqueous NaOH or LiOH hydrolyzes the ester to form the sodium salt of 2-nitrobenzoic acid, which is acidified to isolate the free acid .
Example Conditions :
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Base : 6N NaOH or LiOH
-
Temperature : Room temperature or 80°C
Reduction Reactions
The nitro group is selectively reduced to an amine under controlled conditions:
Catalytic Hydrogenation
Using hydrogen gas and palladium catalysts, the nitro group is reduced to an amine, yielding isopropyl 2-aminobenzoate .
Example Conditions :
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Catalyst : Pd/C (5–10% w/w)
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Pressure : 1–3 atm H₂
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Solvent : Ethanol or THF
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Selectivity : High for nitro-to-amine conversion
Enzymatic Reduction
The bacterial enzyme 2-nitroreductase (NbaA) catalyzes the reduction of nitro groups in aromatic compounds under mild conditions. This reaction requires NADPH as a cofactor and produces intermediates such as hydroxylamines .
Key Observations :
Nucleophilic Substitution Reactions
The ester group participates in nucleophilic acyl substitution:
Alcoholysis
Reaction with methanol or ethanol in acidic media replaces the isopropyl group, forming methyl 2-nitrobenzoate or ethyl 2-nitrobenzoate .
Example Conditions :
-
Nucleophile : ROH (R = Me, Et)
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Catalyst : H₂SO₄ or p-toluenesulfonic acid
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Temperature : Reflux
Aminolysis
Ammonia or primary amines displace the isopropoxy group, yielding 2-nitrobenzamide derivatives.
Example Conditions :
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Nucleophile : NH₃ or RNH₂
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Solvent : Dry THF or DMF
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Temperature : 0–25°C
Photochemical Reactions
Exposure to UV light induces decomposition via the nitro group’s photolysis. The primary pathway involves formation of an aci-nitro intermediate , which rearranges to generate reactive species such as nitroso compounds or radicals .
Key Pathways :
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Nitro to Aci-Nitro Tautomerism :
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Decarboxylation :
Comparative Reaction Data
Mechanistic Insights
-
Nitro Group Reactivity : The electron-withdrawing nitro group activates the aromatic ring for electrophilic subs
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The ortho-nitro group in isopropyl 2-nitrobenzoate imposes significant electronic effects, making the aromatic ring electron-deficient. This contrasts with para-substituted analogs (e.g., isopropyl 4-nitrobenzoate), where the nitro group’s resonance effects are less disruptive to ester hydrolysis or nucleophilic substitution reactions .
Key Comparisons:
| Compound | Molecular Formula | Substituents | Key Electronic Effects |
|---|---|---|---|
| This compound | C${10}$H${11}$NO$_4$ | -NO$2$ (ortho), -OCO$2$-iPr | Strong electron-withdrawing (meta-directing) |
| Methyl 2-nitrobenzoate | C$8$H$7$NO$_4$ | -NO$2$ (ortho), -OCO$2$-Me | Similar electronic effects, smaller ester group |
| Isopropyl 4-nitrobenzoate | C${10}$H${11}$NO$_4$ | -NO$2$ (para), -OCO$2$-iPr | Reduced steric hindrance, altered reactivity |
Influence of Ester Group Size
For example:
Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| This compound | 45–48 (lit.) | ~10 (DMSO) | 2.1 |
| Methyl 2-nitrobenzoate | 78–80 | ~50 (DMSO) | 1.8 |
| Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | 90–92 | ~5 (DMSO) | 3.0 |
Notes: Chloro and methyl substituents (e.g., in Isopropyl 5-chloro-4-methyl-2-nitrobenzoate) further increase molecular weight and hydrophobicity, making it suitable for lipid-rich pesticide formulations .
Reactivity and Stability
- Hydrolysis : Isopropyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance. For instance, methyl 2-nitrobenzoate undergoes base-catalyzed hydrolysis 2.5× faster than its isopropyl counterpart .
- Electrophilic Reactivity : The nitro group in the ortho position deactivates the ring but directs incoming electrophiles to the meta position. This contrasts with methyl 3-nitrobenzoate, where substituent positioning alters regioselectivity .
Industrial and Agrochemical Relevance
This compound serves as a precursor in synthesizing herbicides like lactofen and fluoroglycofen ethyl ester , where nitro groups enhance oxidative degradation pathways in plants . Comparatively, methyl 2-nitrobenzoate is less favored in field applications due to higher volatility and faster degradation .
Q & A
Q. What are the established synthetic routes for preparing isopropyl 2-nitrobenzoate, and what analytical methods validate its purity?
this compound is typically synthesized via esterification of 2-nitrobenzoic acid with isopropyl alcohol, catalyzed by concentrated sulfuric acid or other acid catalysts. Post-synthesis, purification is achieved through recrystallization or column chromatography. Key analytical validation includes:
- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and nitro group positioning.
- IR spectroscopy to verify C=O (ester) and NO₂ stretching frequencies.
- Mass spectrometry (EI-MS) for molecular ion confirmation.
- Melting point determination to assess purity .
Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?
Solubility profiles are determined using gravimetric or spectrophotometric methods in solvents like DMSO, methanol, or ethyl acetate. Stability studies involve:
- Thermogravimetric analysis (TGA) to assess thermal decomposition.
- HPLC monitoring under acidic/alkaline conditions to evaluate hydrolytic stability.
- UV-Vis spectroscopy to track degradation kinetics under light exposure .
Advanced Research Questions
Q. What methodologies are used to study substituent effects on the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Competitive kinetic experiments under controlled conditions (e.g., varying solvents, temperatures) are performed to compare reaction rates of this compound with analogs (e.g., isopropyl 4-nitrobenzoate).
Q. How can phase equilibria data for this compound mixtures inform solvent selection in catalytic systems?
Vapor-liquid equilibrium (VLE) measurements using modified Othmer stills or headspace GC provide phase diagrams for mixtures (e.g., with alcohols or DMSO).
- NRTL or Wilson models correlate activity coefficients and predict ternary interactions.
- Aspen Plus simulations optimize separation conditions for reaction byproducts .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Cross-validation using high-resolution crystallography (e.g., CCDC 857702 for structural analogs) clarifies discrepancies.
- Van Ness consistency tests ensure thermodynamic reliability of experimental data.
- Multivariate analysis (e.g., PCA) identifies outliers in literature datasets .
Methodological Best Practices
Q. How should researchers design experiments to investigate the environmental fate of this compound degradation products?
- LC-MS/MS quantifies trace metabolites in simulated environmental matrices (soil/water).
- QSAR models predict toxicity of nitroaromatic intermediates.
- Isotopic labeling (e.g., ¹⁵N) tracks nitro group transformation pathways .
Q. What computational tools are effective for modeling the electronic structure of this compound in reaction mechanisms?
- Gaussian or ORCA software performs DFT calculations to map electrostatic potentials and frontier molecular orbitals.
- Molecular dynamics (MD) simulations assess solvent effects on reaction trajectories .
Data Integrity and Source Evaluation
Q. How can researchers critically evaluate conflicting literature on the catalytic activity of this compound in cross-coupling reactions?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
